1-methyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine
Overview
Description
1-Methyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound with the molecular formula C10H14N6. This compound is known for its unique structure, which combines a pyrazolo[3,4-d]pyrimidine core with a piperazine ring. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications .
Mechanism of Action
Target of Action
The primary target of 1-methyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
This compound acts as an inhibitor of CDK2 . By inhibiting CDK2, the compound interferes with the normal cell cycle progression, leading to the inhibition of cell growth .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, specifically the transition from the G1 phase to the S phase . This results in the arrest of the cell cycle, thereby inhibiting the proliferation of cancer cells .
Result of Action
The inhibition of CDK2 by this compound leads to significant alterations in cell cycle progression . This results in the induction of apoptosis within cancer cells, particularly in HCT cells .
Biochemical Analysis
Biochemical Properties
1-methyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been found to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates. This inhibition can affect various signaling pathways within cells. The compound’s interactions with proteins often involve binding to active sites or allosteric sites, leading to changes in protein conformation and activity .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, for example, this compound has been shown to induce apoptosis, or programmed cell death, by disrupting key signaling pathways. It can also affect cell proliferation and differentiation by modulating gene expression and cellular metabolism. The compound’s influence on cell signaling pathways, such as the MAPK/ERK pathway, can lead to altered cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, inhibiting their activity and preventing substrate conversion. This binding often involves hydrogen bonding and hydrophobic interactions. Additionally, the compound can act as an allosteric modulator, binding to sites other than the active site and inducing conformational changes that affect enzyme function. Changes in gene expression can also result from the compound’s interaction with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions but may degrade over time, leading to reduced efficacy. Long-term studies have shown that prolonged exposure to the compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At higher doses, toxic or adverse effects can occur, including organ damage or systemic toxicity. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of metabolites that may have different biological activities. The compound’s interaction with cofactors, such as NADH or ATP, can influence its metabolic fate. Additionally, the compound can affect metabolic flux by altering the activity of key enzymes in metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s localization and accumulation within specific cellular compartments can influence its biological activity. For example, its presence in the nucleus may affect gene expression, while its accumulation in the cytoplasm may impact metabolic processes .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the nucleus, mitochondria, or endoplasmic reticulum can determine its effects on cellular processes. For instance, its presence in the mitochondria may influence energy metabolism, while its localization in the endoplasmic reticulum may affect protein folding and secretion .
Preparation Methods
The synthesis of 1-methyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-Methyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological assays, particularly in the inhibition of specific enzymes and receptors.
Comparison with Similar Compounds
1-Methyl-4-piperazin-1-yl-1H-pyrazolo[3,4-d]pyrimidine can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
4-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine: Similar structure but with an amino group at the 4-position.
1-Methyl-4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine: Contains a methyl group on the piperazine ring.
1-Methyl-4-(4-chloropiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine: Features a chlorine atom on the piperazine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
1-methyl-4-piperazin-1-ylpyrazolo[3,4-d]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6/c1-15-9-8(6-14-15)10(13-7-12-9)16-4-2-11-3-5-16/h6-7,11H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USAIOAAYWNVXEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCNCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901204509 | |
Record name | 1-Methyl-4-(1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901204509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
245449-97-2 | |
Record name | 1-Methyl-4-(1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=245449-97-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-4-(1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901204509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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